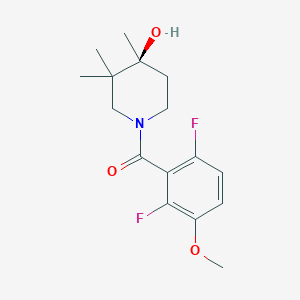![molecular formula C20H27N3OS B5525063 N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)
N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide involves various chemical strategies and reactions. For instance, compounds with similar structures have been synthesized to explore their potential as antiulcer agents by demonstrating gastric acid antisecretory activity in animal models (I. Ueda et al., 1991). These synthesis efforts often aim to introduce specific functional groups that confer the desired biological activity and to explore the structure-activity relationships.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been characterized using various analytical techniques. For example, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data (S. Manolov, I. Ivanov, & D. Bojilov, 2021). These studies are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds are explored through their engagement in various chemical reactions. For instance, studies have focused on the synthesis and antimicrobial activity of derivatives against pathogens, highlighting the structure-activity evaluation (K. Vinaya et al., 2009). These reactions often involve modifications to the piperidine or thiazole moieties to enhance biological efficacy.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for understanding the compound's behavior in different environments. While specific studies on the physical properties of N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide were not found, related research efforts typically involve assessing these characteristics to guide further application and formulation development.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are critical for determining the compound's suitability for further development and application. Investigations into related compounds have explored their potential as antimicrobial, anti-inflammatory, and psychotropic agents, demonstrating diverse chemical behaviors and interactions that influence their biological activities (A. Zablotskaya et al., 2013).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has identified various piperidine derivatives as effective antimicrobial agents. For instance, Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, demonstrating significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009).
Gastric Acid Antisecretory Activity
Compounds related to the query chemical have been investigated for their role in gastric acid antisecretory activity. Ueda et al. (1991) synthesized N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, demonstrating significant antisecretory activity against histamine-induced gastric acid secretion in rats (Ueda et al., 1991).
Alzheimer’s Disease Treatment
Piperidine derivatives are also being evaluated for their potential in treating Alzheimer’s disease. Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease (Rehman et al., 2018).
Anti-arrhythmic Activity
In the realm of cardiovascular research, piperidine-based compounds have been synthesized for their potential anti-arrhythmic activity. Abdel‐Aziz et al. (2009) worked on creating 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives with piperidine, demonstrating significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Anticancer Agents
The exploration of piperidine derivatives as anticancer agents has been ongoing. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as promising anticancer agents (Rehman et al., 2018).
Propiedades
IUPAC Name |
N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-15-4-3-11-23(13-15)18-7-5-17(6-8-18)12-21-20(24)10-9-19-16(2)22-14-25-19/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEUJBFBLNULGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)CCC3=C(N=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5524999.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5525005.png)
![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)


![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)
![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)
![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)